molecular formula C22H17ClN2O4 B12025460 N'-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 347882-72-8

N'-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Katalognummer: B12025460
CAS-Nummer: 347882-72-8
Molekulargewicht: 408.8 g/mol
InChI-Schlüssel: NPIHKHHGPAPGAH-WYMPLXKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1,3-Benzodioxol-5-ylmethylene)-2-hydroxybenzohydrazide
  • N’-(1,3-Benzodioxol-5-ylmethylene)-2-methoxybenzohydrazide
  • N’-(1,3-Benzodioxol-5-ylmethylene)-2-aminobenzohydrazide

Uniqueness

N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the 4-chlorobenzyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other benzohydrazides.

Eigenschaften

CAS-Nummer

347882-72-8

Molekularformel

C22H17ClN2O4

Molekulargewicht

408.8 g/mol

IUPAC-Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C22H17ClN2O4/c23-17-8-5-15(6-9-17)13-27-19-4-2-1-3-18(19)22(26)25-24-12-16-7-10-20-21(11-16)29-14-28-20/h1-12H,13-14H2,(H,25,26)/b24-12+

InChI-Schlüssel

NPIHKHHGPAPGAH-WYMPLXKRSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.